Isocetane, systematically known as 2,2,4,4,6,8,8-Heptamethylnonane, is a high-purity, highly branched C16 alkane. Its principal role in industrial and research settings is to serve as the primary low-end reference fuel for determining the ignition quality of diesel fuels. Per international standards such as ASTM D613, it is assigned a fixed cetane number of 15, providing a stable, universally accepted baseline for fuel calibration and engine testing.
In its primary application, Isocetane cannot be substituted. The ASTM D613 method for cetane number determination is a comparative test that defines a fuel's ignition delay relative to precise blends of Isocetane and n-cetane. Using any other compound, such as a generic diesel fuel, a different branched alkane, or the historical standard alpha-methylnaphthalene, would invalidate the test results. Alpha-methylnaphthalene was explicitly replaced by Isocetane (heptamethylnonane) in 1962 because of its poor oxidative stability and handling difficulties, making Isocetane the superior choice for creating stable, reproducible reference standards.
Isocetane (2,2,4,4,6,8,8-heptamethylnonane) is the designated low-cetane primary reference fuel with a cetane number (CN) of 15 by definition in ASTM D613. It serves as the low-end anchor of the cetane scale, against which the high-end standard, n-Cetane (n-hexadecane), is defined with a cetane number of 100. All diesel fuel samples are rated by comparing their ignition delay to volumetric blends of these two primary standards.
| Evidence Dimension | Cetane Number (CN) |
| Target Compound Data | 15 (by definition) |
| Comparator Or Baseline | n-Cetane: 100 (by definition) |
| Quantified Difference | 85 units lower, defining the bottom of the reference scale. |
| Conditions | Standardized engine test per ASTM D613. |
Procurement of this exact compound is essential for any laboratory performing standardized diesel fuel quality assessment, as no other compound is specified for this role.
Isocetane, a saturated alkane, was chosen to replace the previous low-cetane standard, alpha-methylnaphthalene (AMN), primarily due to its superior stability and ease of use. As a stable alkane, Isocetane is not prone to the oxidation and peroxide formation that affected the reliability of AMN, an aromatic hydrocarbon. This change, made in 1962, ensures better storage stability, consistency, and safety in handling.
| Evidence Dimension | Chemical Class and Stability |
| Target Compound Data | Saturated branched alkane (chemically stable) |
| Comparator Or Baseline | Alpha-methylnaphthalene (aromatic hydrocarbon, prone to oxidation) |
| Quantified Difference | Qualitatively higher long-term stability and reduced reactivity. |
| Conditions | Long-term storage and use as a reference fuel in engine testing. |
This improved stability ensures the long-term integrity of calibration standards, reduces measurement drift, and improves laboratory safety, making it a more reliable and process-friendly procurement choice.
The ASTM D613 standard specifies that 2,2,4,4,6,8,8-heptamethylnonane must be used with a minimum purity of 98% as determined by chromatographic analysis. This contrasts with commercial diesel fuels, which are complex mixtures of hundreds of hydrocarbons. Using a high-purity, single-component standard eliminates compositional variables, ensuring high reproducibility in engine calibration and fuel testing across different laboratories and times.
| Evidence Dimension | Purity Specification |
| Target Compound Data | ≥98% single compound |
| Comparator Or Baseline | Commercial Diesel Fuel (complex mixture) |
| Quantified Difference | Single component standard vs. a mixture of hundreds of compounds. |
| Conditions | As specified in ASTM D613 for primary reference fuels. |
Procuring high-purity Isocetane is critical for ensuring that cetane number measurements are accurate, reproducible, and compliant with international testing standards.
The primary and most critical application is the preparation of reference fuel blends for calibrating Cooperative Fuel Research (CFR) engines. It is volumetrically blended with n-cetane to create calibration fuels with precisely known cetane numbers, which are used to determine the ignition quality of test fuels.
High-purity Isocetane is used as the primary standard against which secondary reference fuels (SRFs) are calibrated. SRFs are more economical for routine testing, but their cetane values must be traceable to the primary standards (Isocetane and n-cetane), making the procurement of Isocetane essential for their certification.
Due to its high purity and well-defined structure, Isocetane serves as a model compound in fundamental combustion research. Its predictable reaction behavior is valuable for developing and validating kinetic models of diesel fuel combustion, which is not possible with complex fuel mixtures.
Acute Toxic;Irritant;Health Hazard